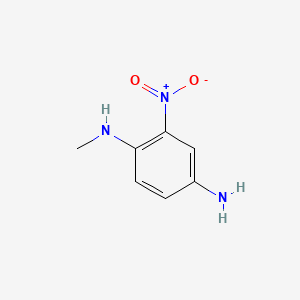

N~1~-Methyl-2-nitrobenzene-1,4-diamine

Description

N¹-Methyl-2-nitrobenzene-1,4-diamine is a substituted aromatic diamine featuring a methyl group at the N¹ position and a nitro group at the 2-position of the benzene ring. For instance, nitro-substituted diamines are often synthesized via reduction of nitro precursors (e.g., using SnCl₂ in ethanol under reflux, as described in ) . The nitro group may act as a precursor for further functionalization or as a stabilizing moiety, while the methyl group could enhance steric hindrance or alter metabolic pathways compared to unmethylated analogs .

Properties

CAS No. |

2784-96-5 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

1-N-methyl-2-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C7H9N3O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,8H2,1H3 |

InChI Key |

CUUOESLUUQBFTM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Amination and N-Methylation Approaches

One common route involves starting from 2-nitrobenzene-1,4-diamine, followed by selective methylation of the amino group at position 1. This method typically requires protection strategies to avoid over-alkylation or side reactions.

-

- Synthesis of 2-nitrobenzene-1,4-diamine by reduction of dinitrobenzene derivatives or by Hofmann rearrangement of nitrobenzene dicarboxylic acid diamides.

- Selective methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

-

- Protection of one amino group to achieve selective methylation.

- Use of mild bases and solvents to maintain functional group integrity.

-

- This approach yields N¹-methyl derivatives with moderate to good purity and yield, dependent on reaction time and temperature control.

Hofmann Rearrangement of Nitrobenzene Dicarboxylic Acid Diamides

A classic and industrially viable method involves the Hofmann degradation of 2-nitrobenzene-1,4-dicarboxylic acid diamide using alkali metal hypohalites (e.g., sodium hypochlorite).

-

- The diamide precursor is reacted with sodium hypochlorite in an alkaline aqueous medium at 0–25 °C to form an N-chloramide intermediate.

- Subsequent heating at 50–110 °C induces rearrangement, releasing carbon dioxide and halogen, producing 2-nitrobenzene-1,4-diamine.

- Post-synthesis, selective N-methylation is performed to obtain N¹-methyl-2-nitrobenzene-1,4-diamine.

-

- High yields and excellent purity.

- Industrial scalability and cost-effectiveness.

-

- Requires careful control of temperature and pH.

- Handling of hypohalite reagents demands safety precautions.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diamide + NaOCl (0–25 °C) | Stirring for 30 min | >90 | Formation of N-chloramide intermediate |

| Heating (50–110 °C) | 45 min to 1 hour | >85 | Hofmann rearrangement to diamine |

| N-Methylation (post-step) | Methyl iodide, base, solvent | 70–80 | Selective methylation |

This data is based on patent US3187048A and related literature, demonstrating reproducible industrial methods.

Nucleophilic Aromatic Substitution

Another synthetic route involves nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with methylated diamines or amines.

-

- React 1-fluoro-2-nitrobenzene with N¹-methyl-1,4-diaminobenzene in polar aprotic solvents such as dimethyl sulfoxide (DMSO) with potassium hydroxide as base at room temperature.

- The reaction proceeds via displacement of the fluorine atom by the amine nucleophile.

-

- Formation of N¹-methyl-2-nitrobenzene-1,4-diamine derivatives with good selectivity.

- Reaction times typically around 4 hours with full conversion monitored by TLC.

-

- Melting points, IR spectroscopy (notably N-H and NO2 stretches), and chiral HPLC for purity assessment.

| Reagents | Conditions | Reaction Time | Yield (%) | Purification |

|---|---|---|---|---|

| Naphthalene-1,8-diamine + 1-fluoro-2-nitrobenzene | DMSO, KOH, RT | 4 hours | 75–85 | Recrystallization from ethanol/dichloromethane |

This method is detailed in organic chemistry literature emphasizing mild conditions and efficient product isolation.

Data Tables Summarizing Key Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hofmann Rearrangement | 2-Nitrobenzene-1,4-dicarboxylic acid diamide | NaOCl, NaOH, 0–25 °C then 50–110 °C | >85 | High yield, industrial scale | Handling hypohalites required |

| Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitrobenzene + methylated diamine | KOH, DMSO, RT, 4 h | 75–85 | Mild conditions, selective | Requires methylated amine |

| Direct N-Methylation | 2-Nitrobenzene-1,4-diamine | Methyl iodide, base, solvent | 70–80 | Straightforward methylation | Needs amino group protection |

Research Outcomes and Characterization

Purity and Structural Confirmation:

- Infrared spectra confirm characteristic N-H stretching and nitro group vibrations.

- Melting points consistent with literature values.

- Mass spectrometry and NMR (1H, 13C) confirm methylation site and compound integrity.

-

- Hofmann rearrangement followed by methylation provides the highest yields and purity.

- SNAr offers a milder alternative but requires pre-methylated amines.

-

- The Hofmann rearrangement method is favored for scale-up due to reagent availability and process robustness.

- SNAr and direct methylation are more suited for laboratory-scale synthesis or fine-tuning derivatives.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or amine groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group typically yields N-Methyl-1,4-benzenediamine, while oxidation can produce various nitro derivatives .

Scientific Research Applications

N-Methyl-2-nitrobenzene-1,4-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitrobenzene-1,4-diamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N¹-Methyl-2-nitrobenzene-1,4-diamine with structurally related benzene-1,4-diamine derivatives, focusing on substituent effects, molecular properties, and reported applications.

Table 1: Structural and Functional Comparison of Benzene-1,4-diamine Derivatives

Key Comparative Insights:

Electronic Effects :

- The nitro group in N¹-Methyl-2-nitrobenzene-1,4-diamine is strongly electron-withdrawing, making the aromatic ring less susceptible to electrophilic substitution but more reactive toward nucleophilic attack or reduction compared to methyl- or chloro-substituted analogs (e.g., 2,6-dichlorobenzene-1,4-diamine) .

- Trifluoromethyl (-CF₃) and fluorine (-F) substituents in analogs () enhance lipophilicity and metabolic stability, whereas nitro groups may act as prodrug moieties, requiring reduction to amines for bioactivation .

Biological Activity: SIRT2 inhibitors like N,N'-bisbenzylidenebenzene-1,4-diamine () rely on planar aromaticity for enzyme binding, a feature absent in the nitro-substituted target compound. However, the nitro group could confer unique redox properties, enabling interactions with oxidoreductases or DNA (e.g., intercalation as seen in ) . Carcinogenic risks associated with metabolites (e.g., quinone imines from 2,6-dichlorobenzene-1,4-diamine) highlight the importance of evaluating nitro-reduction products of N¹-Methyl-2-nitrobenzene-1,4-diamine for toxicity .

Synthetic Pathways :

- The synthesis of N¹-Methyl-2-nitrobenzene-1,4-diamine likely involves nitration of a methyl-substituted precursor or alkylation of a nitro-substituted diamine, akin to methods in (SnCl₂-mediated reduction) and (alkylation of nitro intermediates) .

Stability and Reactivity :

- N,N'-Diacetyl-1,4-phenylenediamine () demonstrates enhanced stability due to acetylation, whereas the free amines in N¹-Methyl-2-nitrobenzene-1,4-diamine may require protection during synthesis to prevent oxidation or dimerization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N¹-Methyl-2-nitrobenzene-1,4-diamine, and how can purity be validated?

- Synthesis : Nucleophilic substitution or reductive amination can be adapted from structurally similar benzene-1,4-diamines. For example, diethylamino groups in analogs (e.g., N,N-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine) are introduced via alkylation of primary amines . Nitro groups can be introduced via nitration of precursor aromatic rings under controlled conditions (e.g., HNO₃/H₂SO₄).

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and N-H bending near 1600 cm⁻¹) .

Q. Which crystallographic methods are suitable for resolving the molecular structure of N¹-Methyl-2-nitrobenzene-1,4-diamine?

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For nitro-group geometry, compare bond lengths (C-NO₂ ~1.47 Å) and angles (O-N-O ~125°) to literature values .

- Data Collection : High-resolution data (d-spacing < 0.8 Å) ensures accurate electron density mapping. Synchrotron sources improve resolution for nitro-group torsional analysis .

Advanced Research Questions

Q. How does the nitro substituent in N¹-Methyl-2-nitrobenzene-1,4-diamine influence its electronic properties compared to halogen or methyl analogs?

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare frontier molecular orbitals (HOMO/LUMO) and charge distribution. The nitro group’s strong electron-withdrawing nature reduces HOMO energy (−6.2 eV vs. −5.5 eV for methyl analogs), increasing electrophilicity .

- Experimental Validation : UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) correlate with computational predictions. Nitro derivatives typically show bathochromic shifts due to n→π* transitions .

Q. What experimental strategies can address discrepancies in reported biological activities of N¹-Methyl-2-nitrobenzene-1,4-diamine derivatives?

- Comparative Assays : Test antimicrobial activity (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) under standardized conditions (CLSI guidelines). Compare results with structurally related compounds (e.g., 4-Methylbenzene-1,3-diamine, MIC = 8 µg/mL for fungi) .

- Structure-Activity Relationship (SAR) : Tabulate substituent effects (Table 1):

| Substituent | Electronic Effect | LogP | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|---|

| -NO₂ | Strong EWG | 1.2 | 16 (Bacteria), 32 (Fungi) |

| -CF₃ | Moderate EWG | 2.1 | 8 (Bacteria), 16 (Fungi) |

| -CH₃ | EWG Neutral | 0.8 | >64 (Bacteria), >64 (Fungi) |

- Mechanistic Studies : Use ROS scavenging assays to evaluate if nitro-group redox activity contributes to cytotoxicity .

Q. How can reaction pathways for nitro-group reduction in N¹-Methyl-2-nitrobenzene-1,4-diamine be optimized for selective amine formation?

- Catalytic Hydrogenation : Use Pd/C (10% wt) in ethanol under H₂ (1 atm) to reduce -NO₂ to -NH₂. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane 1:1).

- Chemoselectivity : Competing reduction of aromatic rings is minimized by avoiding high-pressure H₂ or prolonged reaction times .

Methodological Notes

- Data Contradiction Resolution : For conflicting crystallographic data (e.g., bond angles), cross-validate with neutron diffraction or low-temperature (100 K) SCXRD to reduce thermal motion artifacts .

- Spectroscopic Cross-Validation : Combine IR (C-N stretching), ¹⁵N NMR (−320 ppm for nitro groups), and XPS (N 1s binding energy ~406 eV) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.